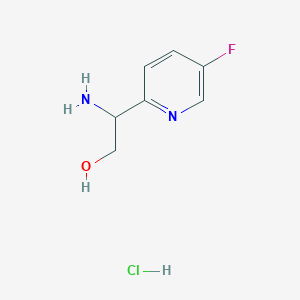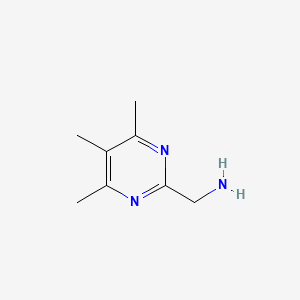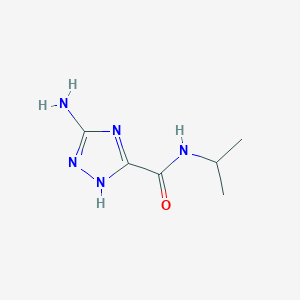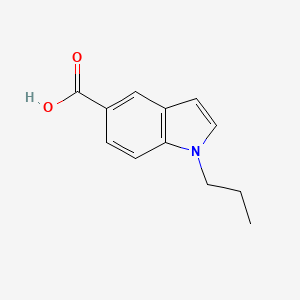
1H-Indole-5-carboxylic acid, 1-propyl-
Overview
Description
1H-Indole-5-carboxylic acid, 1-propyl- is a derivative of indole-5-carboxylic acid . Indole-5-carboxylic acid is an indole derivative that, upon electropolymerization, forms an electroactive polymer film of poly (indole-5-carboxylic-acid) .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . Another synthesis method involves the reaction of Indole-5-carboxylic acid with Iodomethane .Chemical Reactions Analysis
Indole-5-carboxylic acid has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators . It’s also used in the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .Scientific Research Applications
Antiviral Activity
1-propyl-1h-indole-5-carboxylic acid: derivatives have been studied for their potential antiviral properties. Compounds with the indole nucleus, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have shown inhibitory activity against influenza A and other viruses . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Activity
Indole derivatives, including those related to 1-propyl-1h-indole-5-carboxylic acid , have been investigated for their anti-inflammatory effects. For instance, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid demonstrated significant activity at a dose of 50 mg/kg, indicating the therapeutic potential of indole-based compounds in inflammation-related conditions .
Anticancer Applications
The indole ring system is a common feature in many synthetic drug molecules, including those with anticancer activity. The structural similarity of 1-propyl-1h-indole-5-carboxylic acid to other indole derivatives suggests its potential use in cancer treatment. Researchers are interested in synthesizing various indole scaffolds to screen for different pharmacological activities, including anticancer properties .
Antimicrobial Properties
Indole derivatives are known for their broad-spectrum antimicrobial activities. The presence of the indole nucleus in 1-propyl-1h-indole-5-carboxylic acid implies its possible application in developing new antimicrobial agents. These compounds can be designed to target a wide range of pathogenic bacteria and fungi .
Neuroprotective Effects
Indoles, including 1-propyl-1h-indole-5-carboxylic acid , may have neuroprotective effects due to their ability to interact with various neurotransmitter systems. The indole nucleus is a key structural component in many neuroactive compounds, suggesting the potential for research into neurodegenerative diseases and cognitive disorders .
Chemical Synthesis of Alkaloids
1-propyl-1h-indole-5-carboxylic acid: can serve as a precursor in the synthesis of complex alkaloids. The Fischer indole synthesis is one method that utilizes indole derivatives to construct alkaloid structures, which are important in cell biology and have various biologically vital properties .
properties
IUPAC Name |
1-propylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAWBLWBQOZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxylic acid, 1-propyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




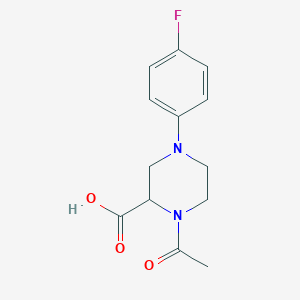
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
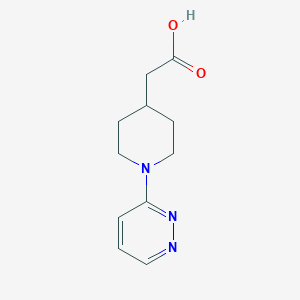
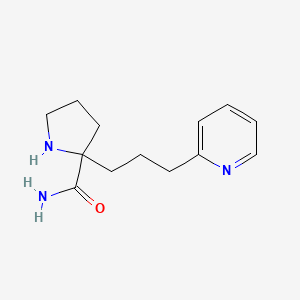
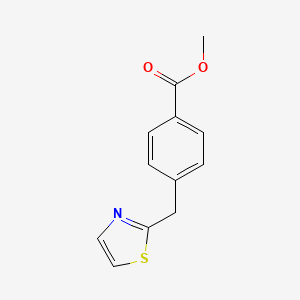

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)
